
2-(1-Amino-2-methyl-cyclopropyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-2-methyl-cyclopropyl)ethanol is an organic compound that features a cyclopropyl ring substituted with an amino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methyl-cyclopropyl)ethanol can be achieved through several methods. One common approach involves the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then subjected to hydrolysis to yield 2-amino-2-methyl-1-propanol, which can be further processed to obtain this compound .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The use of readily available and cost-effective starting materials, along with efficient reaction conditions, makes the production of this compound feasible on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Amino-2-methyl-cyclopropyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-(1-Amino-2-methyl-cyclopropyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mecanismo De Acción
The mechanism of action of 2-(1-Amino-2-methyl-cyclopropyl)ethanol involves its interaction with molecular targets and pathways within biological systems. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with enzymes and receptors. These interactions can lead to various biological effects, including modulation of metabolic pathways and signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-methyl-1-propanol
- Cyclopropylamine
- 2-Methylcyclopropanol
Uniqueness
2-(1-Amino-2-methyl-cyclopropyl)ethanol is unique due to its specific substitution pattern on the cyclopropyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
2-(1-amino-2-methylcyclopropyl)ethanol |
InChI |
InChI=1S/C6H13NO/c1-5-4-6(5,7)2-3-8/h5,8H,2-4,7H2,1H3 |
Clave InChI |
PGKGNMGFSCIFHR-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


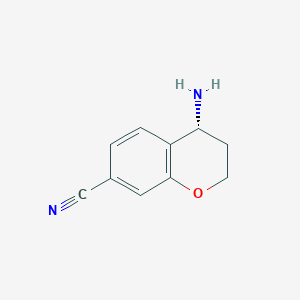

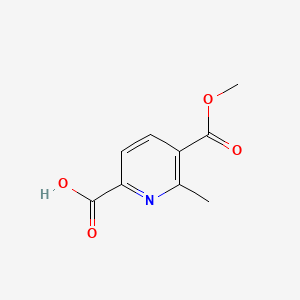
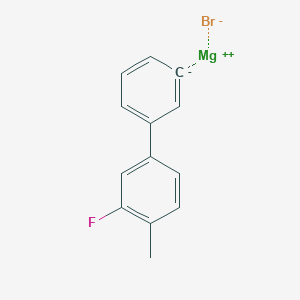
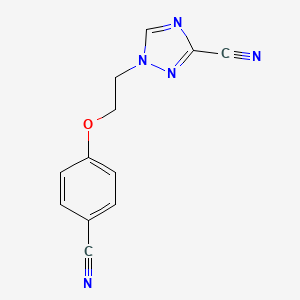

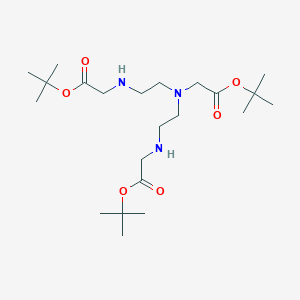





![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-naphthalen-1-ylacetamide](/img/structure/B14893733.png)

